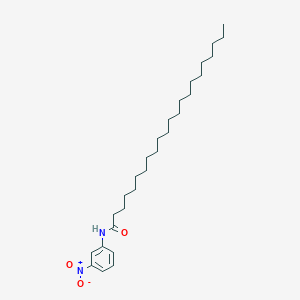
N-(3-nitrophenyl)docosanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-nitrophenyl)docosanamide: is an organic compound with the molecular formula C28H48N2O3 It is an amide derivative, where the amide group is attached to a long-chain fatty acid and a nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-nitrophenyl)docosanamide typically involves the reaction of docosanoic acid with 3-nitroaniline. The process can be summarized as follows:
Activation of Docosanoic Acid: Docosanoic acid is first activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amidation Reaction: The activated docosanoic acid is then reacted with 3-nitroaniline under controlled conditions to form this compound. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: N-(3-nitrophenyl)docosanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield docosanoic acid and 3-nitroaniline.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as hydroxide ions, elevated temperatures.
Hydrolysis: Strong acids or bases, elevated temperatures.
Major Products Formed:
Reduction: N-(3-aminophenyl)docosanamide.
Substitution: Various substituted phenyl derivatives.
Hydrolysis: Docosanoic acid and 3-nitroaniline.
Aplicaciones Científicas De Investigación
N-(3-nitrophenyl)docosanamide has several scientific research applications:
Chemistry: It is used as a model compound in studies of amide bond formation and cleavage, as well as in the development of new synthetic methodologies.
Biology: The compound’s long-chain fatty acid moiety makes it a candidate for studies on lipid metabolism and interactions with biological membranes.
Industry: Used in the formulation of specialty chemicals and materials, including surfactants and lubricants.
Mecanismo De Acción
The mechanism of action of N-(3-nitrophenyl)docosanamide involves its interaction with biological membranes and enzymes. The long-chain fatty acid moiety allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and function. The nitrophenyl group can participate in various biochemical reactions, including redox processes and interactions with proteins.
Comparación Con Compuestos Similares
Similar Compounds:
N-(4-nitrophenyl)docosanamide: Similar structure but with the nitro group in the para position.
N-(3-nitrophenyl)octadecanamide: Similar structure but with a shorter fatty acid chain.
Uniqueness: N-(3-nitrophenyl)docosanamide is unique due to its specific combination of a long-chain fatty acid and a meta-substituted nitrophenyl group. This combination imparts distinct physicochemical properties, such as solubility and reactivity, making it suitable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C28H48N2O3 |
|---|---|
Peso molecular |
460.7 g/mol |
Nombre IUPAC |
N-(3-nitrophenyl)docosanamide |
InChI |
InChI=1S/C28H48N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-28(31)29-26-22-21-23-27(25-26)30(32)33/h21-23,25H,2-20,24H2,1H3,(H,29,31) |
Clave InChI |
RECCQFUJYOMWDH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCC(=O)NC1=CC(=CC=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E,9Z)-2-(1,3-benzodioxol-5-ylmethylidene)-9-benzylidene-5-phenyl-6,7,8,9-tetrahydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3(2H)-one](/img/structure/B11542017.png)
![(5E)-5-[(3-bromo-4-methoxyphenyl)methylidene]-1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11542025.png)
![N-{2-[(2Z)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-2-oxoethyl}-2,2-diphenylacetamide (non-preferred name)](/img/structure/B11542026.png)

![N-(2-{(2E)-2-[(1-benzyl-1H-indol-3-yl)methylidene]hydrazinyl}-2-oxoethyl)-3,4,5-trimethoxybenzamide (non-preferred name)](/img/structure/B11542034.png)
![1,1'-Hexane-1,6-diylbis[3-(1,3-benzodioxol-5-ylmethyl)urea]](/img/structure/B11542037.png)
![N'-[(E)-(4-cyanophenyl)methylidene]-2-hydroxy-5-nitrobenzohydrazide](/img/structure/B11542042.png)
![N-(1-{N'-[(E)-(3-Ethoxy-4-hydroxyphenyl)methylidene]hydrazinecarbonyl}-2-(4-hydroxyphenyl)ethyl)-3,5-dinitrobenzamide](/img/structure/B11542044.png)
![2,4,5-trichloro-6-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]pyridine-3-carbonitrile](/img/structure/B11542050.png)
![2-[(1-bromonaphthalen-2-yl)oxy]-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]butanehydrazide](/img/structure/B11542058.png)
![2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide](/img/structure/B11542064.png)
![2-{[(E)-(5-bromothiophen-2-yl)methylidene]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11542068.png)
![2-[(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)methyl]phenol](/img/structure/B11542080.png)
![methanediylbis-2-{(E)-[(2-methylphenyl)imino]methyl}benzene-4,1-diyl dibenzoate](/img/structure/B11542089.png)
